4,6-Dichloro-2-methylpyrimidin-5-ol
Description
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Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C5H4Cl2N2O |
|---|---|
Molecular Weight |
179.00 g/mol |
IUPAC Name |
4,6-dichloro-2-methylpyrimidin-5-ol |
InChI |
InChI=1S/C5H4Cl2N2O/c1-2-8-4(6)3(10)5(7)9-2/h10H,1H3 |
InChI Key |
CNVGYXXYRVSNIR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=C(C(=N1)Cl)O)Cl |
Origin of Product |
United States |
Contextual Significance of Halogenated Pyrimidine Scaffolds in Organic Synthesis
Halogenated pyrimidine (B1678525) scaffolds are a class of chemical intermediates prized for their utility in organic synthesis. The pyrimidine ring, an aromatic heterocycle containing two nitrogen atoms, is a key structural motif found in nucleic acids (cytosine, thymine, and uracil) and a multitude of biologically active compounds. researchgate.netorientjchem.org The introduction of halogen atoms, particularly chlorine, onto this ring system dramatically enhances its synthetic potential.
The carbon-chlorine bonds on the pyrimidine ring are susceptible to nucleophilic aromatic substitution (SNAr) reactions. This reactivity allows for the sequential and often selective replacement of the chlorine atoms with a wide variety of nucleophiles, including amines, alcohols, and thiols. researchgate.net This capability makes dichloropyrimidines powerful building blocks for creating diverse libraries of compounds. For example, 4,6-dichloro-2-methylpyrimidine (B42779) serves as a key intermediate in the synthesis of more complex molecules. hsppharma.com The ability to precisely control these substitution reactions is a fundamental aspect of their application in constructing targeted molecules with specific chemical and biological properties. nih.gov
The strategic placement of halogens influences the reactivity of the pyrimidine ring, providing chemists with a tool to direct the course of a synthetic sequence. This controlled reactivity is essential in the multi-step synthesis of pharmaceuticals, agrochemicals, and materials science products. researchgate.net
Overview of Advanced Synthetic Heterocyclic Chemistry
The synthesis of heterocyclic compounds is a major focus of organic chemistry, driven by their widespread applications in fields ranging from medicine to materials science. mdpi.com Modern synthetic heterocyclic chemistry emphasizes the development of methodologies that are efficient, selective, and environmentally conscious. Key aspects of this advanced field include:
Selectivity : Modern approaches prioritize chemo-, regio-, and stereoselectivity to ensure that reactions yield the desired product with high purity, minimizing complex separation procedures. mdpi.com
Novel Methodologies : Contemporary research involves the use of innovative strategies such as transition-metal catalysis, multicomponent reactions, and flow chemistry to assemble heterocyclic rings. These methods often provide access to complex molecules in fewer steps and with higher yields than traditional techniques. nih.gov
Green Chemistry : There is a growing emphasis on developing synthetic routes that are more sustainable. This includes using less hazardous reagents, reducing solvent waste, and employing catalytic processes that minimize energy consumption. pageplace.de
Diversity-Oriented Synthesis : Strategies are often designed to allow for the rapid generation of a wide variety of structurally distinct heterocyclic compounds from a common intermediate. This is particularly valuable in drug discovery for exploring structure-activity relationships.
The synthesis of a specifically substituted molecule like 4,6-Dichloro-2-methylpyrimidin-5-ol would draw upon these advanced principles to control the introduction and reaction of its multiple functional groups.
Scope and Research Imperatives for 4,6 Dichloro 2 Methylpyrimidin 5 Ol
Foundational Pyrimidine Ring Construction Approaches
The cornerstone of synthesizing the target molecule is the creation of the central pyrimidine heterocycle. The most common and efficient method for this is the Pinner synthesis, which involves the cyclocondensation of a 1,3-dicarbonyl compound with an amidine.
Cyclization Reactions Utilizing Precursors (e.g., diethyl malonate, acetamidine (B91507) hydrochloride)
The foundational step in the synthesis is the cyclization reaction between diethyl malonate and acetamidine hydrochloride. researchgate.netepa.govasianpubs.org This reaction is typically carried out in the presence of a strong base, such as sodium methoxide (B1231860), in an alcoholic solvent like methanol (B129727). google.com The base deprotonates the active methylene (B1212753) group of diethyl malonate, which then undergoes a nucleophilic attack on the carbon of the acetamidine. Subsequent intramolecular condensation and elimination of ethanol (B145695) lead to the formation of the pyrimidine ring. This process yields 4,6-dihydroxy-2-methylpyrimidine as a stable, white crystalline solid intermediate. researchgate.netgoogle.com The reaction is robust, with reported yields often exceeding 90%. researchgate.netepa.govasianpubs.org
An alternative approach involves the reaction of diethyl malonate with thiourea, which, after nitration, cyclization, methylation, and chlorination steps, can be used to produce related pyrimidine derivatives. google.com The cyclocondensation of malonates with amidines or urea (B33335) is a classical and widely utilized method for constructing the pyrimidine core, forming the basis for a vast array of substituted pyrimidines. nih.govresearchgate.net
Table 1: Cyclization Reaction for 4,6-dihydroxy-2-methylpyrimidine Synthesis
| Precursors | Reagents & Conditions | Intermediate Product | Reported Yield | Source |
|---|---|---|---|---|
| Diethyl malonate, Acetamidine hydrochloride | Sodium methoxide, Methanol, 18-25°C, 3-5 h | 4,6-dihydroxy-2-methylpyrimidine | 91.2% | researchgate.netepa.govasianpubs.org |
| Dimethyl malonate, Acetamidine hydrochloride | Sodium methoxide, Methanol, Ice bath then 18-25°C, 3-5 h | 4,6-dihydroxy-2-methylpyrimidine | Not specified | google.com |
Introduction of Methyl and Halogen Substituents in Pyrimidine Synthesis
The substituents on the pyrimidine ring are introduced in a strategic manner.
Methyl Group (C-2): The 2-methyl group of the target compound is conveniently incorporated from the very beginning of the synthesis. The use of acetamidine hydrochloride as the amidine precursor directly installs the methyl group at the C-2 position of the pyrimidine ring during the initial cyclization step. researchgate.netgoogle.com This approach is highly efficient and avoids the need for a separate methylation step on the pyrimidine core.
Halogen Substituents (C-4, C-6): The chloro groups at the C-4 and C-6 positions are introduced by converting the hydroxyl groups of the 4,6-dihydroxy-2-methylpyrimidine intermediate. This transformation is a crucial step and is typically achieved using a potent chlorinating agent. Phosphorus oxychloride (POCl₃) is a commonly used reagent for this purpose, effectively replacing both hydroxyl groups with chlorine atoms to yield 4,6-dichloro-2-methylpyrimidine. researchgate.netepa.govasianpubs.org Alternative chlorinating agents such as thionyl chloride (SOCl₂) in acetonitrile chemicalbook.com or triphosgene (B27547) in dichloroethane with a catalyst like N,N-diethylaniline google.com have also been successfully employed, offering different options in terms of reactivity, safety, and operational simplicity.
Targeted Introduction and Functionalization of the C-5 Hydroxyl Group
Introducing the hydroxyl group at the C-5 position requires careful regioselective control, as this position is not as inherently reactive as others on the pyrimidine ring.
Regioselective Hydroxylation Strategies on Pyrimidine Cores
Direct hydroxylation of the C-5 position on a pre-formed 4,6-dichloro-2-methylpyrimidine core is a significant challenge due to the electronic properties of the heterocyclic ring. However, advanced synthetic methods offer potential pathways. One such strategy is the photochemical valence isomerization of pyrimidine N-oxides, which has been shown to achieve C-3 hydroxylation in pyridines and could be adapted for pyrimidines. acs.org Another emerging approach involves biocatalysis, where cytochrome P450 enzymes can be engineered to perform highly regioselective hydroxylation on a variety of substrates, including hydrocarbons and aromatic systems. nih.govnih.gov While not yet standard for this specific compound, these methods represent the frontier of regioselective functionalization.
Conversion Pathways from 5-Amino and 5-Nitro Precursors to the 5-Hydroxyl Analogue
A more established and reliable method for introducing the C-5 hydroxyl group is through the functionalization of a precursor group at that position. This indirect route typically begins with the nitration of the pyrimidine ring.
Synthesis of 5-Nitro Precursor: The intermediate 4,6-dihydroxy-2-methylpyrimidine is first nitrated at the C-5 position using a mixture of nitric acid and other acids, such as trichloroacetic and acetic acid, to produce 4,6-dihydroxy-2-methyl-5-nitropyrimidine. researchgate.netasianpubs.org Subsequently, the hydroxyl groups are converted to chloro groups using phosphorus oxychloride, yielding 4,6-dichloro-2-methyl-5-nitropyrimidine. researchgate.netepa.govasianpubs.org
Reduction to 5-Amino Analogue: The 5-nitro group is then reduced to a 5-amino group. This reduction is a standard transformation that creates 5-amino-4,6-dichloro-2-methylpyrimidine (B1270343), a key intermediate for the final step. researchgate.netchemicalbook.com
Conversion to 5-Hydroxyl Group: The final step involves the conversion of the 5-amino group to the target 5-hydroxyl group. This is typically accomplished via a diazotization reaction, which is analogous to the Sandmeyer reaction. The 5-amino-4,6-dichloro-2-methylpyrimidine is treated with sodium nitrite (B80452) (NaNO₂) in the presence of a strong acid at low temperatures to form an unstable diazonium salt. This diazonium intermediate is then hydrolyzed by warming the solution, which releases nitrogen gas and results in the formation of the desired this compound. This pathway provides excellent regiochemical control for the introduction of the hydroxyl group.
Halogenation and Chlorination Protocol Optimization for Pyrimidine Derivatives
Several chlorinating agents can be used, each with distinct advantages and reaction parameters.
Phosphorus Oxychloride (POCl₃): This is a powerful and frequently used reagent that often serves as both the chlorinating agent and the solvent. google.com It is highly effective but requires elevated temperatures (reflux) to drive the reaction to completion. google.com The use of a catalyst, such as N,N-dimethylaniline, can sometimes accelerate the reaction. google.com
Thionyl Chloride (SOCl₂): Thionyl chloride is another effective reagent for this conversion. chemicalbook.com It can be used in a solvent like acetonitrile at elevated temperatures, and the reaction progress is often monitored by thin-layer chromatography (TLC). chemicalbook.com
Triphosgene (bis(trichloromethyl) carbonate): As a solid, triphosgene is a safer and more easily handled alternative to gaseous phosgene (B1210022). It is used in an inert solvent like dichloroethane and requires a base or catalyst, such as N,N-diethylaniline, to facilitate the reaction, which proceeds under reflux conditions. google.com
Optimization of these protocols involves adjusting parameters such as temperature, reaction time, and the molar ratio of the reagents to achieve high conversion with minimal formation of by-products.
Table 2: Comparison of Chlorination Agents for Pyrimidine Synthesis
| Chlorinating Agent | Typical Conditions | Advantages | Reported Yield | Source |
|---|---|---|---|---|
| Phosphorus Oxychloride (POCl₃) | Reflux (100-110°C), optional catalyst (N,N-dimethylaniline) | High reactivity, acts as solvent | 82.6% | researchgate.netepa.govasianpubs.org |
| Thionyl Chloride (SOCl₂) | Acetonitrile, 80°C, 3 h | Effective, common lab reagent | 94% | chemicalbook.com |
| Triphosgene | Dichloroethane, N,N-diethylaniline, reflux, 6-8 h | Safer than phosgene, solid reagent | 90-92% | google.com |
Application of Chlorinating Agents (e.g., POCl₃, Triphosgene) in Dichloropyrimidine Synthesis
The conversion of hydroxypyrimidines (or their tautomeric keto forms) into their corresponding chloropyrimidines is a cornerstone of synthesizing compounds like this compound. This transformation is typically achieved using potent chlorinating agents, with phosphorus oxychloride (POCl₃) and triphosgene being prominent examples.
Phosphorus Oxychloride (POCl₃):
For over a century, phosphorus oxychloride (POCl₃) has been the reagent of choice for the chlorination of hydroxypyrimidines. nih.govresearchgate.net The conventional method involves heating the hydroxy-containing substrate to reflux in a significant excess of POCl₃, often in the presence of a tertiary amine base like N,N-dimethylaniline, N,N-diethylaniline, or pyridine (B92270). nih.govgoogle.comgoogle.com While effective on a laboratory scale, this approach presents considerable drawbacks for larger-scale production, including the environmental burden and safety hazards associated with handling and quenching large quantities of unreacted POCl₃. nih.govresearchgate.net
To address these limitations, more efficient protocols have been developed. A notable advancement is the use of equimolar or near-equimolar amounts of POCl₃ under solvent-free or low-solvent conditions. nih.govresearchgate.net In this procedure, the hydroxypyrimidine substrate is heated with one equivalent of POCl₃ per hydroxyl group in a sealed reactor, typically with one equivalent of pyridine as a base. nih.govresearchgate.net For instance, various substituted hydroxypyrimidines have been successfully chlorinated at a 0.3-mole scale by heating at 160°C for two hours, achieving isolated yields of over 80%. researchgate.net This method not only improves safety and reduces waste but also simplifies the work-up process, often requiring just filtration or distillation. nih.gov
Triphosgene (Bis(trichloromethyl) carbonate):
Triphosgene has emerged as a safer and more convenient substitute for the highly toxic phosgene gas and liquid diphosgene. nih.govwikipedia.org It is a stable, crystalline solid that can be weighed and handled with greater ease. nih.govresearchgate.net In synthesis, it effectively acts as a source of phosgene, to which it thermally decomposes. wikipedia.org
In the context of dichloropyrimidine synthesis, triphosgene offers an alternative to POCl₃. A patented method for synthesizing 4,6-dichloro-2-methylpyrimidine involves treating 4,6-dihydroxy-2-methylpyrimidine with triphosgene in dichloroethane, using N,N-diethylaniline as a base. google.com The reaction proceeds at reflux for 6-8 hours, delivering the final product in high yields (90-92%). google.com This process is highlighted as being safe, easy to operate, and suitable for industrial production due to its avoidance of highly toxic reagents like phosgene and the often problematic POCl₃. google.com Triphosgene, in the presence of pyridine, is also effective for converting alcohols to alkyl chlorides under mild conditions. researchgate.net
The table below summarizes the comparative aspects of these two primary chlorinating agents.
| Feature | Phosphorus Oxychloride (POCl₃) | Triphosgene (BTC) |
| Physical State | Colorless liquid | White crystalline solid nih.gov |
| Traditional Method | Reflux in large excess of reagent researchgate.net | Not applicable |
| Modern Method | Heating with equimolar amounts in a sealed reactor nih.gov | Reflux with base in a suitable solvent google.com |
| Yield | >80% with equimolar method researchgate.net | ~90-92% google.com |
| Safety & Handling | Excess reagent poses environmental and safety risks during quenching nih.govresearchgate.net | Safer to handle and transport than phosgene/diphosgene researchgate.net |
| Byproducts | Phosphorus-based compounds requiring aqueous workup or recycling google.com | Reaction generates HCl and CO₂, with workup involving washing steps google.com |
Process Efficiency and Scalability in Synthetic Route Development
The efficiency and scalability of a synthetic route are critical for its practical application, particularly in industrial settings. For this compound, these factors are largely determined by the chlorination step.
The traditional use of excess POCl₃, while functional, is inefficient and scales poorly. The need to handle and dispose of large volumes of corrosive and hazardous POCl₃ is a significant bottleneck for large-scale (multigram to kilogram) preparations. nih.gov The aqueous workup required to remove phosphorus byproducts can be cumbersome, generate large amounts of wastewater, and necessitate extraction steps, further complicating industrial processes. google.com
The development of solvent-free chlorination using equimolar POCl₃ represents a major leap in process efficiency and scalability. nih.gov This method has been successfully applied to batches ranging from milligrams to kilograms. researchgate.net The simplified workup, often involving direct filtration of the product after quenching, and the high yields make it an economically and environmentally superior alternative. nih.gov
The triphosgene-based synthesis of 4,6-dichloro-2-methylpyrimidine also demonstrates high efficiency with yields consistently above 90% on both 10g and 100g scales of the starting dihydroxy-pyrimidine. google.com The process, involving reflux, washing, and recrystallization, is straightforward and amenable to industrial scale-up. google.com
The following table details research findings on the yields of relevant dichloropyrimidine syntheses, illustrating process efficiency under different conditions.
| Starting Material | Chlorinating Agent | Reaction Conditions | Product | Yield | Reference |
| 4,6-dihydroxy-2-methylpyrimidine | Thionyl Chloride / Acetonitrile | 80°C, 3 hours | 4,6-dichloro-2-methylpyrimidine | 94% | chemicalbook.com |
| 4,6-dihydroxy-2-methylpyrimidine | Triphosgene / Dichloroethane | Reflux, 6-8 hours | 4,6-dichloro-2-methylpyrimidine | 90-92% | google.com |
| 4,6-Dihydro-2-methyl-5-nitropyrimidine | Phosphorus Oxytrichloride | Not specified | 4,6-dichloro-2-methyl-5-nitropyrimidine | 82.6% | researchgate.netepa.gov |
| Substituted Hydroxypyrimidines | Equimolar POCl₃ / Pyridine | 160°C, 2 hours (sealed reactor) | Corresponding Dichloropyrimidines | >80% | researchgate.net |
Innovative and Sustainable Synthetic Approaches (e.g., Green Chemistry Considerations)
The synthesis of pyrimidine derivatives is increasingly being viewed through the lens of green chemistry, which aims to reduce environmental impact and improve safety. rasayanjournal.co.inpowertechjournal.com Traditional methods for pyrimidine synthesis often rely on hazardous solvents and toxic reagents. rasayanjournal.co.in In response, a variety of sustainable techniques are being developed and applied. benthamdirect.comnih.gov
Key green chemistry strategies applicable to the synthesis of this compound and its precursors include:
Solvent-Free Reactions: Chemical synthesis in the absence of solvents can lead to cleaner reactions, higher product yields, and simpler separation and purification. rasayanjournal.co.in The large-scale, solvent-free chlorination with equimolar POCl₃ is a prime example of this principle being put into practice. nih.gov
Energy-Efficient Methods: Techniques such as microwave-assisted and ultrasound-assisted synthesis can dramatically shorten reaction times, reduce energy consumption, and often increase product yields compared to conventional heating. rasayanjournal.co.inpowertechjournal.comnih.gov
Use of Greener Catalysts: The development and use of reusable, heterogeneous, or metal-free catalysts can improve reaction efficiency and sustainability. powertechjournal.com In some pyrimidine syntheses, ionic liquids are being explored as "Green Solvents" and catalysts. rasayanjournal.co.in
Multicomponent Reactions (MCRs): MCRs involve combining three or more reactants in a single pot to form a product in a way that incorporates most or all of the atoms of the reactants. rasayanjournal.co.in This approach increases efficiency and reduces waste. The Biginelli reaction, a classic MCR, is used to synthesize tetrahydropyrimidines, showcasing the potential for building the pyrimidine ring in a sustainable manner. nih.gov
Nucleophilic Aromatic Substitution (SNAr) Reactions on the Pyrimidine Core
The electron-deficient nature of the pyrimidine ring, exacerbated by the presence of two electronegative chlorine atoms, makes the C-4 and C-6 positions highly susceptible to nucleophilic aromatic substitution (SNAr). These reactions are a cornerstone for introducing a wide range of functional groups onto the pyrimidine core.
Chemo- and Regioselectivity in Halogen Displacement at C-4 and C-6 Positions
In 4,6-dichloropyrimidines, the chlorine atoms at the C-4 and C-6 positions are electronically equivalent due to the ring's symmetry. These positions are analogous to the para-position relative to the ring nitrogens, making them significantly more activated for nucleophilic attack than the C-2 position. rsc.orgstackexchange.com Consequently, nucleophilic substitution occurs almost exclusively at C-4 and C-6.
For a monosubstitution reaction on an unsubstituted 4,6-dichloropyrimidine (B16783), the initial attack can occur at either C-4 or C-6, leading to the same product. However, in this compound, the C-5 hydroxyl group does not break this symmetry with respect to the chloro substituents. Therefore, the first substitution will produce a single isomer, 4-chloro-6-(nucleophil)-2-methylpyrimidin-5-ol.
The introduction of the first nucleophile can electronically influence the reactivity of the remaining chlorine atom, potentially making the second substitution easier or more difficult depending on the nature of the introduced group. For instance, the reaction of 2-amino-4,6-dichloropyrimidine-5-carbaldehyde (B1266952), a structurally related compound, shows that once the first amination occurs, a second substitution can proceed. mdpi.com
Reactions with Diverse Nucleophiles (e.g., nitrogen-containing compounds, oxygen-containing compounds, sulfur-containing compounds)
The activated chlorine atoms of 4,6-dichloropyrimidines react readily with a variety of nucleophiles. While specific studies on this compound are limited, extensive research on analogous structures provides a clear indication of its expected reactivity.
Nitrogen-Containing Compounds: Amines are common nucleophiles used to functionalize dichloropyrimidines. Studies on 2-amino-4,6-dichloropyrimidine-5-carbaldehyde and other 4,6-dichloropyrimidines show that both primary and secondary amines, including aliphatic, cyclic, and aromatic amines, can displace the chlorine atoms under mild conditions. mdpi.comnih.gov The reactions are typically carried out in a suitable solvent like ethanol, often with a base such as triethylamine (B128534) to neutralize the HCl byproduct. researchgate.net It is expected that this compound would react similarly with various amines to yield mono- or di-amino substituted products depending on the stoichiometry and reaction conditions.
Oxygen-Containing Compounds: Alkoxides and hydroxides are effective nucleophiles for displacing chloro groups on pyrimidines. In reactions involving 2-amino-4,6-dichloropyrimidine-5-carbaldehyde, the use of alcohols like methanol or ethanol as solvents in the presence of a base (e.g., NaOH) led to the incorporation of an alkoxy group (solvolysis) alongside amination. mdpi.com This indicates that the chlorine atoms are reactive towards oxygen nucleophiles. Therefore, treating this compound with sodium methoxide in methanol would likely yield 4-chloro-6-methoxy-2-methylpyrimidin-5-ol or 4,6-dimethoxy-2-methylpyrimidin-5-ol.
Sulfur-Containing Compounds: Thiols and their corresponding thiolates are excellent, soft nucleophiles that react efficiently with chloropyrimidines. The synthesis of the drug Ticagrelor, for example, involves intermediates derived from the reaction of a dichloropyrimidine with propanethiol. google.com This suggests that this compound would readily react with sulfur nucleophiles like sodium thiophenoxide or sodium propylthiolate to afford the corresponding thioether derivatives.
Table 1: Representative Nucleophilic Aromatic Substitution Reactions on Dichloropyrimidine Scaffolds This table is based on the reactivity of analogous compounds and represents the expected reactions for this compound.
| Nucleophile Type | Example Nucleophile | Expected Product (Monosubstitution) | Typical Conditions |
|---|---|---|---|
| Nitrogen | Aniline | 4-Anilino-6-chloro-2-methylpyrimidin-5-ol | Ethanol, reflux |
| Nitrogen | Pyrrolidine | 4-Chloro-2-methyl-6-(pyrrolidin-1-yl)pyrimidin-5-ol | Ethanol, room temperature |
| Oxygen | Sodium Methoxide | 4-Chloro-6-methoxy-2-methylpyrimidin-5-ol | Methanol, 0 °C to room temperature |
| Sulfur | Propylthiol | 4-Chloro-2-methyl-6-(propylthio)pyrimidin-5-ol | Base (e.g., NaH), THF or DMF |
Transformations Involving the C-5 Hydroxyl Functionality
The C-5 hydroxyl group of this compound is enolic or phenolic in character, which allows for a different set of chemical transformations compared to the halogenated positions.
Etherification and Esterification Reactions of the Hydroxyl Group
The C-5 hydroxyl group can be alkylated to form ethers or acylated to form esters. These reactions typically require a base to deprotonate the hydroxyl group, forming a more nucleophilic phenoxide-like species.
Etherification: Standard Williamson ether synthesis conditions are expected to be applicable. Treatment with a base such as sodium hydride (NaH) or potassium carbonate (K₂CO₃) followed by an alkylating agent like methyl iodide or benzyl (B1604629) bromide would yield the corresponding O-alkylated product. The choice of base and solvent would be critical to avoid competing SNAr reactions at the C-4/C-6 positions.
Esterification: Acylation can be achieved using acylating agents such as acetyl chloride or acetic anhydride (B1165640) in the presence of a base like pyridine or triethylamine. These reactions would convert the hydroxyl group into an ester, for example, 4,6-dichloro-2-methylpyrimidin-5-yl acetate.
Oxidation and Reduction Pathways of the 5-Hydroxyl Group
The oxidation and reduction of a phenolic hydroxyl group directly on an aromatic ring are not typical transformations under standard laboratory conditions. The C-5 hydroxyl group exists in tautomeric equilibrium with a keto form, but the aromaticity of the pyrimidine ring strongly favors the enol (hydroxyl) form.
Oxidation: Direct oxidation of the C-5 hydroxyl group is challenging without disrupting the aromatic system. Strong oxidizing agents would likely lead to degradation of the pyrimidine ring. Specific oxidation to a quinone-like structure is not a common pathway for pyrimidinols.
Reduction: The C-5 hydroxyl group itself is not reducible. Catalytic hydrogenation (e.g., H₂/Pd-C) under normal conditions would not affect the hydroxyl group but could potentially lead to hydrodechlorination (reduction of the C-Cl bonds to C-H bonds).
Cross-Coupling Methodologies for Further Functionalization
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and chloropyrimidines are excellent substrates for these transformations. nih.gov The chlorine atoms at C-4 and C-6 can be selectively replaced with aryl, heteroaryl, alkyl, or alkynyl groups.
Suzuki-Miyaura Coupling: This reaction pairs the dichloropyrimidine with an organoboron reagent (boronic acid or ester) to form C-C bonds. wikipedia.org Research on 2,4-dichloropyrimidines and 5-substituted-4,6-dichloropyrimidines has shown that these couplings proceed efficiently, typically using a palladium catalyst like Pd(PPh₃)₄ and a base such as K₃PO₄ or Na₂CO₃ in solvents like 1,4-dioxane (B91453) or toluene. nih.govmdpi.commdpi.com This methodology could be used to synthesize compounds like 4-chloro-2-methyl-6-phenylpyrimidin-5-ol. A second coupling reaction could then be performed to afford a diarylated product.
Sonogashira Coupling: This involves the coupling of the dichloropyrimidine with a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst. wikipedia.orgorganic-chemistry.org This reaction allows for the introduction of alkynyl moieties, which are valuable for further synthetic transformations. The conditions are generally mild, often using a base like triethylamine which can also serve as the solvent.
Heck Coupling: The Heck reaction couples the dichloropyrimidine with an alkene to form a new, substituted alkene. organic-chemistry.orgwikipedia.org This provides a direct method for vinylation of the pyrimidine core.
Table 2: Representative Cross-Coupling Reactions on Dichloropyrimidine Scaffolds This table is based on the reactivity of analogous compounds and represents the expected reactions for this compound.
| Reaction Type | Coupling Partner | Expected Product (Monosubstitution) | Typical Catalyst System |
|---|---|---|---|
| Suzuki-Miyaura | Phenylboronic acid | 4-Chloro-2-methyl-6-phenylpyrimidin-5-ol | Pd(PPh₃)₄ / Base (e.g., K₃PO₄) |
| Sonogashira | Phenylacetylene | 4-Chloro-2-methyl-6-(phenylethynyl)pyrimidin-5-ol | PdCl₂(PPh₃)₂ / CuI / Base (e.g., Et₃N) |
| Heck | Styrene | 4-Chloro-2-methyl-6-styrylpyrimidin-5-ol | Pd(OAc)₂ / Ligand (e.g., PPh₃) / Base |
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura coupling on related pyrimidine systems)
Palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura reaction, are powerful tools for forming carbon-carbon bonds and have been extensively applied to pyrimidine systems. nih.govwuxiapptec.com While specific studies on this compound are limited, research on analogous 4,6-dichloropyrimidines provides significant insights into its expected reactivity.
The Suzuki-Miyaura reaction typically involves the coupling of an organoboron reagent, such as a boronic acid or its ester, with a halide in the presence of a palladium catalyst and a base. For dihalopyrimidines, the regioselectivity of the coupling is a key consideration. In many cases, the chlorine atom at the 4-position of a 2,4- or 4,6-dichloropyrimidine is more reactive towards palladium-catalyzed coupling than the chlorine at the 2- or 6-position. mdpi.com However, the presence of substituents on the pyrimidine ring can significantly influence this selectivity. For instance, studies on 5-(4-bromophenyl)-4,6-dichloropyrimidine (B57207) have shown that it can be successfully arylated at the 4- and 6-positions using a Pd(PPh₃)₄ catalyst. zenodo.org
The hydroxyl group at the 5-position of this compound is expected to play a crucial role in its cross-coupling reactions. It has been demonstrated that hydroxyl groups can act as directing groups in palladium-catalyzed cross-couplings, potentially influencing the regioselectivity and enhancing the reaction rate. This directing effect is thought to occur through the formation of a palladium alkoxide intermediate, which brings the catalyst into proximity with the adjacent C-Cl bond.
A variety of palladium catalysts and ligands have been explored for the Suzuki-Miyaura coupling of chloropyrimidines. Common catalysts include Pd(PPh₃)₄ and Pd(dppf)Cl₂, often used with bases such as Na₂CO₃, K₂CO₃, or K₃PO₄ in solvents like dioxane, THF, or DMF. The choice of catalyst, ligand, base, and solvent can significantly impact the reaction's efficiency and selectivity.
Below is a table summarizing typical conditions used for Suzuki-Miyaura coupling on related dichloropyrimidine systems:
| Substrate | Boronic Acid | Catalyst (mol%) | Base | Solvent | Yield (%) | Reference |
| 5-(4-bromophenyl)-4,6-dichloropyrimidine | Aryl/heteroaryl boronic acids | Pd(PPh₃)₄ (5) | K₃PO₄ | 1,4-Dioxane | Good | zenodo.org |
| 2,4-Dichloropyrimidine | Phenylboronic acid | Pd(OAc)₂/PPh₃ | K₃PO₄ | Dioxane | Moderate | wuxibiology.com |
| 4,6-Dichloropyrimidine | Arylboronic acids | Pd(PPh₃)₂Cl₂ | K₃PO₄ | Dioxane | Reasonable | wuxibiology.com |
Other Metal-Catalyzed Coupling Strategies
Beyond palladium, other transition metals have been utilized to catalyze cross-coupling reactions on pyrimidine scaffolds, offering alternative or complementary reactivity. While specific applications to this compound are not extensively documented, the general principles can be extrapolated from related systems.
Copper-catalyzed reactions, for example, are well-established for forming carbon-heteroatom bonds. Copper catalysts can be effective for the coupling of pyrimidine halides with amines, alcohols, and thiols. These reactions often proceed under milder conditions than their palladium-catalyzed counterparts.
Nickel-catalyzed cross-coupling reactions have also emerged as a powerful alternative, particularly for the coupling of less reactive aryl chlorides. Nickel catalysts can promote Suzuki-Miyaura and other cross-coupling reactions, sometimes with different selectivity compared to palladium.
Iron-catalyzed cross-coupling reactions are gaining attention as a more sustainable and cost-effective option. While less developed than palladium or nickel catalysis, iron-based systems have shown promise in the coupling of aryl halides with various nucleophiles.
The application of these alternative metal catalysts to this compound could provide access to a broader range of derivatives that may be difficult to synthesize using traditional palladium-based methods.
Investigations into Reaction Mechanisms and Kinetics
Understanding the mechanisms and kinetics of the reactions involving this compound is essential for optimizing reaction conditions and predicting product outcomes.
Mechanistic Studies of Condensation and Substitution Reactions
The derivatization of this compound often involves condensation and nucleophilic substitution reactions. The hydroxyl group at the 5-position can participate in condensation reactions with various electrophiles. For instance, in the presence of a suitable catalyst or activating agent, it can react with carboxylic acids or their derivatives to form esters.
Nucleophilic aromatic substitution (SNAr) is a primary pathway for the derivatization of the chloro-substituents. The generally accepted mechanism for SNAr reactions on pyrimidines involves a two-step addition-elimination process. In the first step, the nucleophile attacks one of the electron-deficient carbon atoms bearing a chlorine atom, forming a tetrahedral intermediate known as a Meisenheimer complex. This intermediate is stabilized by the electron-withdrawing nitrogen atoms in the pyrimidine ring. In the second step, the chloride ion is eliminated, restoring the aromaticity of the ring.
The regioselectivity of nucleophilic attack (C4 vs. C6) is influenced by both electronic and steric factors. The presence of the methyl group at C2 and the hydroxyl group at C5 will electronically and sterically bias the two chlorine atoms differently. Computational studies on related systems have been used to predict the relative activation energies for attack at different positions, providing insight into the observed regioselectivity. sciencepublishinggroup.com
Elucidation of Rate-Determining Steps and Intermediates
In the context of palladium-catalyzed cross-coupling reactions, the catalytic cycle generally involves three key steps: oxidative addition, transmetalation, and reductive elimination. wuxiapptec.com The rate-determining step can vary depending on the specific substrates, catalyst, and reaction conditions. For electron-rich aryl halides, oxidative addition is often the rate-limiting step. In the case of Suzuki-Miyaura couplings, transmetalation, the transfer of the organic group from the boron reagent to the palladium center, can also be rate-determining. The base plays a crucial role in the transmetalation step by activating the organoboron species.
The intermediates in these catalytic cycles are typically transient and difficult to isolate or observe directly. However, their existence is supported by a wealth of experimental and computational evidence. For example, the formation of Pd(II) intermediates after oxidative addition has been well-established.
The table below presents kinetic data for the reaction of 2-chloropyrimidine (B141910) with various nucleophiles, providing a reference for the expected reactivity of the chloro-substituents in this compound.
| Nucleophile | Solvent | Temperature (°C) | k₂ (L mol⁻¹ s⁻¹) | Reference |
| OH⁻ | 100% EtOH | 50 | 9.64 x 10⁻³ | |
| Dimethylamine | Not specified | Not specified | Faster than piperidine | |
| Piperidine | Not specified | Not specified | Slower than dimethylamine | |
| Methylamine | Not specified | Not specified | Slower than piperidine |
This data highlights the influence of the nucleophile's strength on the reaction rate.
Spectroscopic Characterization and Advanced Structural Elucidation of 4,6 Dichloro 2 Methylpyrimidin 5 Ol and Its Derivatives
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution NMR spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.
Proton (¹H) and Carbon-13 (¹³C) NMR for Structural Connectivity
While specific ¹H and ¹³C NMR data for 4,6-dichloro-2-methylpyrimidin-5-ol are not publicly available, we can predict the expected signals based on its structure.
¹H NMR: The ¹H NMR spectrum is expected to show two primary signals:
A singlet for the methyl (CH₃) protons. Its chemical shift would likely appear in the range of 2.3-2.7 ppm, characteristic of a methyl group attached to an aromatic pyrimidine (B1678525) ring.
A broad singlet for the hydroxyl (OH) proton of the 5-ol group. The chemical shift of this proton can vary significantly depending on the solvent, concentration, and temperature due to hydrogen bonding, but would typically be expected in the region of 5-8 ppm.
¹³C NMR: The ¹³C NMR spectrum would provide insights into the carbon framework of the molecule. Based on the structure of this compound, the following signals are anticipated:
A signal for the methyl carbon (CH₃), typically appearing in the upfield region of the spectrum (around 20-25 ppm).
Signals for the pyrimidine ring carbons. The carbons bearing chlorine atoms (C4 and C6) would be significantly deshielded and are expected to resonate at approximately 160-165 ppm. The carbon attached to the methyl group (C2) would likely appear around 165-170 ppm. The carbon bearing the hydroxyl group (C5) would be influenced by the oxygen atom and is predicted to have a chemical shift in the range of 140-150 ppm.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| 2-CH₃ | 2.3 - 2.7 | 20 - 25 |
| 5-OH | 5 - 8 (broad) | - |
| C2 | - | 165 - 170 |
| C4 | - | 160 - 165 |
| C5 | - | 140 - 150 |
| C6 | - | 160 - 165 |
Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC) for Complex Elucidation
Two-dimensional (2D) NMR techniques are powerful tools for unambiguously assigning NMR signals and determining the complete molecular structure, especially for complex molecules.
COSY (Correlation Spectroscopy): A COSY experiment would be of limited use for this compound as there are no expected proton-proton couplings over two or three bonds.
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): An HMQC or HSQC spectrum would show a correlation between the methyl protons and the methyl carbon, confirming their direct attachment.
The methyl protons showing correlations to C2 and C6 of the pyrimidine ring.
The hydroxyl proton potentially showing correlations to C4, C5, and C6, which would definitively place the hydroxyl group at the 5-position.
Mass Spectrometry (MS) for Molecular Identity and Fragmentation Patterns
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is invaluable for determining the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-resolution mass spectrometry provides a very precise measurement of a compound's molecular mass, which can be used to determine its elemental composition. For this compound (C₅H₄Cl₂N₂O), the exact mass can be calculated.
Table 2: Calculated Exact Mass for this compound
| Molecular Formula | Isotope | Calculated Exact Mass (Da) |
| C₅H₄³⁵Cl₂N₂O | Most abundant | 177.9701 |
| C₅H₄³⁵Cl³⁷ClN₂O | 179.9671 |
The presence of two chlorine atoms would result in a characteristic isotopic pattern in the mass spectrum, with the M+2 peak being approximately two-thirds the intensity of the molecular ion peak.
Infrared (IR) Spectroscopy for Characteristic Functional Group Vibrations
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
For this compound, the IR spectrum would be expected to show characteristic absorption bands for the O-H and C-H stretching vibrations, as well as vibrations associated with the pyrimidine ring and C-Cl bonds.
Table 3: Predicted IR Absorption Frequencies for this compound
| Functional Group | Vibration Type | Predicted Frequency Range (cm⁻¹) |
| O-H (hydroxyl) | Stretching, H-bonded | 3200 - 3600 (broad) |
| C-H (methyl) | Stretching | 2850 - 3000 |
| C=N (pyrimidine) | Stretching | 1550 - 1650 |
| C=C (pyrimidine) | Stretching | 1450 - 1600 |
| C-O (hydroxyl) | Stretching | 1050 - 1200 |
| C-Cl | Stretching | 600 - 800 |
X-ray Crystallography for Precise Solid-State Molecular Architecture
X-ray crystallography is a powerful technique that can determine the precise three-dimensional arrangement of atoms in a crystalline solid. This method would provide definitive information on bond lengths, bond angles, and intermolecular interactions of this compound in the solid state.
While no crystal structure for this compound has been reported, analysis of a related compound, 4,6-dichloro-5-methylpyrimidine , reveals a planar pyrimidine ring. nih.gov It is expected that this compound would also adopt a largely planar conformation. In the solid state, it is highly probable that intermolecular hydrogen bonding would occur between the hydroxyl group of one molecule and a nitrogen atom of an adjacent molecule, influencing the crystal packing.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis
Ultraviolet-Visible (UV-Vis) spectroscopy is a pivotal analytical technique for probing the electronic structure of molecules like this compound. This method provides valuable insights into the electronic transitions between molecular orbitals and the extent of conjugation within the molecule. The absorption of UV-Vis radiation by organic molecules promotes electrons from a lower energy ground state to a higher energy excited state. The specific wavelengths at which absorption occurs are characteristic of the molecule's electronic makeup, particularly the nature of its chromophores and the presence of conjugated systems.
In this compound, the pyrimidine ring itself is a chromophore containing π-electrons and non-bonding (n) electrons on the nitrogen atoms. The electronic spectrum of pyrimidine and its derivatives is primarily characterized by two types of transitions: π→π* and n→π. The π→π transitions are typically of high intensity and occur at shorter wavelengths, while the n→π* transitions are of lower intensity and appear at longer wavelengths.
The electronic transitions in this compound are significantly influenced by the substituents on the pyrimidine ring: the two chlorine atoms, the methyl group, and the hydroxyl group. The chlorine atoms, with their lone pairs of electrons, can participate in the π-system of the ring, acting as auxochromes. This interaction can lead to a bathochromic (red) shift of the π→π* absorption bands compared to unsubstituted pyrimidine. The methyl group, being an alkyl group, generally has a small bathochromic effect.
The hydroxyl group at the 5-position is of particular interest due to its potential to act as a powerful auxochrome through its lone pair electrons, which can delocalize into the pyrimidine ring, thereby extending the conjugation. This extended conjugation lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), resulting in a bathochromic shift of the absorption maxima.
Furthermore, the presence of the hydroxyl group introduces the possibility of keto-enol tautomerism, which can be influenced by the solvent polarity. In different tautomeric forms, the extent of conjugation and the nature of the chromophore can change, leading to different UV-Vis absorption characteristics. The equilibrium between these tautomers can often be studied by observing changes in the UV-Vis spectrum in solvents of varying polarity.
For example, theoretical studies on 2,4-dichloro-5-nitropyrimidine (B15318) have detailed the frontier orbital energies and absorption wavelengths. nih.gov While the nitro group is a strong chromophore itself, the underlying principles of substituent effects on the pyrimidine core are transferable. Similarly, investigations into 2-(2′-hydroxyphenyl)pyrimidines highlight the significant role of the hydroxyl group in the electronic properties, often leading to a lack of fluorescence due to rapid non-radiative decay pathways initiated by excited-state intramolecular proton transfer (ESIPT). openstax.org This phenomenon underscores the profound impact of the hydroxyl substituent on the excited-state dynamics.
Based on data from related pyrimidine derivatives, the expected UV-Vis absorption maxima for this compound and its derivatives are presented in the table below. It is important to note that these are predicted values based on the analysis of similar structures and theoretical considerations.
| Compound | Solvent | λmax (nm) (Predicted/Analogous) | Transition Type | Reference/Basis |
|---|---|---|---|---|
| This compound | Ethanol (B145695) | ~210-230 | π→π | Analogous to dihydrazone pyrimidine derivatives researchgate.net |
| This compound | Ethanol | ~260-280 | n→π | General pyrimidine derivative behavior |
| Generic Dichlorinated Pyrimidine Derivative | Methanol (B129727)/Acetonitrile (B52724) | 275 | π→π | Method development for a pyrimidine derivative |
| Generic Dihydrazone Pyrimidine Derivative | Not Specified | ~205 | n→π / π→π* | Study on hybrid dihydrazone pyrimidine derivatives researchgate.net |
The analysis of the UV-Vis spectrum of this compound is crucial for understanding its electronic properties, stability, and potential for further functionalization. The electronic transitions observed are sensitive to the molecular environment and the nature of the substituents, making UV-Vis spectroscopy a valuable tool in the structural elucidation of this class of compounds.
Computational Chemistry and Theoretical Modeling of 4,6 Dichloro 2 Methylpyrimidin 5 Ol
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Descriptors
For related dichloropyrimidine systems, DFT calculations are a common method to investigate their electronic structure and reactivity. wuxiapptec.comnih.gov These studies typically involve geometry optimization to find the most stable conformation of the molecule, followed by the calculation of various electronic properties.
Frontier Molecular Orbital (FMO) Analysis
FMO theory is crucial for understanding the reactivity of molecules. youtube.comlibretexts.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. For dichloropyrimidines, the distribution of these orbitals indicates the likely sites for nucleophilic and electrophilic attack. In the context of nucleophilic aromatic substitution (SNAr) reactions, the LUMO lobes are of particular interest as they highlight the carbon atoms most susceptible to nucleophilic attack. wuxiapptec.com For many substituted 2,4-dichloropyrimidines, the C-4 position is often the most electrophilic, as indicated by a larger LUMO lobe at this position. wuxiapptec.com However, the substitution pattern on the pyrimidine (B1678525) ring can significantly influence the energy and distribution of these frontier orbitals. wuxiapptec.com
Electrostatic Potential Surface (EPS) Mapping
Electrostatic potential maps are valuable for visualizing the charge distribution of a molecule and predicting its interaction with other polar molecules or ions. nih.gov These maps illustrate regions of negative potential (electron-rich, susceptible to electrophilic attack) and positive potential (electron-poor, susceptible to nucleophilic attack). For a molecule like 4,6-dichloro-2-methylpyrimidin-5-ol, one would expect regions of negative potential to be located around the nitrogen atoms of the pyrimidine ring and the oxygen of the hydroxyl group, making them potential sites for hydrogen bonding or interaction with electrophiles.
Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions
While no specific MD simulation studies for this compound were found, this technique is generally employed to understand the conformational flexibility of molecules and their interactions with solvents or biological macromolecules. For a molecule with a rotatable hydroxyl group, MD simulations could provide insights into its preferred orientation and the dynamics of its hydrogen bonding interactions in various environments.
Prediction of Spectroscopic Parameters via Quantum Chemical Methods
Quantum chemical methods, particularly DFT, are powerful tools for predicting spectroscopic data such as NMR chemical shifts, and infrared and Raman vibrational frequencies. chemicalbook.com By calculating these parameters for a proposed structure and comparing them with experimental data, researchers can confirm the identity and purity of a synthesized compound. Such calculations have been performed for related pyrimidine derivatives, demonstrating good agreement between theoretical and experimental values.
Reaction Pathway Analysis and Transition State Identification (e.g., for SNAr reactions)
The regioselectivity of SNAr reactions on dichloropyrimidines is a subject of significant interest and has been investigated using computational methods. wuxiapptec.commdpi.com These studies involve calculating the energy profiles of different reaction pathways to determine the most likely product. For example, in 2,4-dichloropyrimidines, the substitution can occur at either the C-2 or C-4 position. Computational analysis of the transition state energies for the formation of the Meisenheimer intermediate at each position can explain the observed regioselectivity. chemrxiv.org The presence of different substituents on the pyrimidine ring can alter the relative energies of these transition states, thereby changing the reaction outcome. wuxiapptec.com
In Silico Design Principles for Rational Derivatization
Computational methods are invaluable for the rational design of new molecules with desired properties. By understanding the structure-activity relationships derived from computational models, chemists can design new derivatives of a lead compound with improved efficacy, selectivity, or other pharmacokinetic properties. In the context of this compound, in silico derivatization could involve modifying the substituents on the pyrimidine ring to modulate its reactivity, solubility, or binding affinity to a biological target.
Advanced Applications and Research Utility of 4,6 Dichloro 2 Methylpyrimidin 5 Ol As a Chemical Building Block
Role in the Synthesis of Fused and Bridged Heterocyclic Systems (e.g., pyrimido[4,5-d]pyrimidines)
The dichloropyrimidine core is an exemplary precursor for the synthesis of fused heterocyclic systems due to the electrophilic nature of the carbon atoms attached to the chlorine substituents. These positions are susceptible to nucleophilic substitution, providing a robust platform for annulation reactions where a new ring is built onto the existing pyrimidine (B1678525) framework.
A significant application is in the synthesis of pyrimido[4,5-d]pyrimidines, a class of fused heterocycles with considerable biological importance. rsc.org Research has demonstrated a practical strategy for preparing highly substituted 2,3-dihydropyrimido[4,5-d]pyrimidin-4(1H)-ones starting from a close analogue, 4,6-dichloro-5-formylpyrimidine. nih.gov The process involves a multi-component reaction with primary amines and aldehydes. The key step is an intramolecular cyclization of an in-situ formed intermediate, which leverages the pyrimidine core to construct the second pyrimidine ring. nih.gov The strategic placement of a chlorine atom on the resulting fused system allows for further derivatization, highlighting the modularity of this approach. nih.gov
The general methodology for constructing pyrimido[4,5-d]pyrimidines often involves starting with substituted pyrimidines, such as aminopyrimidines, which can undergo condensation and cyclization with various reagents. rsc.orgresearchgate.net The use of dichloropyrimidines provides a direct route to these fused systems through controlled, sequential reactions. The versatility of this scaffold is further demonstrated by its use in synthesizing other fused systems, such as thiazolo[5,4-d]pyrimidines, through reactions with appropriate bifunctional nucleophiles. nih.gov Microwave-assisted synthesis has also emerged as a powerful technique for accelerating the creation of such fused heterocycles from various building blocks. mdpi.com
| Starting Material Type | Fused System Synthesized | Key Reaction Type | Reference |
|---|---|---|---|
| 4,6-Dichloro-5-formylpyrimidine | 2,3-Dihydropyrimido[4,5-d]pyrimidin-4(1H)-ones | Multi-component reaction / Cyclization | nih.gov |
| 4-Aminopyrimidine-5-carboxamides | Pyrimido[4,5-d]pyrimidines | Condensation / Cyclization | rsc.org |
| 6-Aminouracils | Pyrimido[4,5-d]pyrimidine-2,4-diones | Multi-component reaction | researchgate.net |
| 2-Aminothiole / Dichloropyrimidine analogue | Thiazolo[5,4-d]pyrimidines | Condensation / Cyclization | nih.gov |
Precursor in the Development of Complex Organic Scaffolds and Chemical Probes
A chemical probe is a selective small-molecule modulator used to study protein function in various biological systems. nih.gov The development of such tools, as well as complex drug molecules, relies on the availability of versatile building blocks that allow for systematic structural elaboration. The 4,6-dichloro-2-methylpyrimidine (B42779) framework is a quintessential example of such a building block. chemicalbook.com
Its utility is prominently showcased in the synthesis of the cancer therapy drug Dasatinib. chemicalbook.comgoogle.com The synthesis utilizes 4,6-dichloro-2-methylpyrimidine as a key intermediate, where the chlorine atoms are sequentially substituted to build the complex, multi-ring final structure. chemicalbook.com Similarly, the related compound 5-amino-4,6-dichloro-2-methylpyrimidine (B1270343) serves as a crucial intermediate in the preparation of the antihypertensive drug Moxonidine. chemicalbook.comsimsonpharma.com
The concept of fragment-based drug discovery often employs core structures like pyrimidine. acs.org A pyrimidine fragment identified in a screen can be elaborated into a more potent and selective inhibitor. The dichlorinated nature of the starting material is ideal for this "fragment growing" approach, as the two chlorine atoms provide orthogonal handles for diversification through reactions like Suzuki-Miyaura cross-coupling, introducing different chemical groups in a controlled manner to explore the three-dimensional space of a target's binding pocket. acs.org This modular approach is central to building libraries of complex organic scaffolds for screening against various biological targets. mdpi.comnih.gov The synthesis of novel thiazolo[5,4-d]pyrimidine (B3050601) derivatives with high affinity for adenosine (B11128) receptors further exemplifies the role of this scaffold in creating potent and selective bioactive molecules. nih.gov
| Starting Material | Derived Complex Molecule | Therapeutic Area | Reference |
|---|---|---|---|
| 4,6-Dichloro-2-methylpyrimidine | Dasatinib | Oncology | chemicalbook.comgoogle.com |
| 5-Amino-4,6-dichloro-2-methylpyrimidine | Moxonidine | Antihypertensive | chemicalbook.com |
| Dichloropyrimidine Analogue | Thiazolo[5,4-d]pyrimidine derivatives | Adenosine Receptor Antagonists | nih.gov |
Intermediate in Agrochemical Research and Development (e.g., for herbicides, fungicides)
The pyrimidine ring is a common feature in a variety of agrochemicals. The 4,6-dichloro-2-methylpyrimidine scaffold and its derivatives are valuable intermediates in the research and development of new active ingredients for crop protection. chemicalbook.com Supplier databases and chemical literature often list known agrochemicals such as the fungicide Kresoxim-methyl and the insecticide Pirimiphos-methyl as compounds related to 5-amino-4,6-dichloro-2-methylpyrimidine, indicating the relevance of this chemical class to the agrochemical industry. chemicalbook.comchemicalbook.com
The development of new herbicides and fungicides often involves screening large libraries of compounds for biological activity. Dichloropyrimidines are excellent starting points for generating such libraries due to the ease with which the chloro-substituents can be displaced by a wide range of nucleophiles, allowing for the rapid creation of many analogues.
Furthermore, there is a known overlap in the molecular targets for some herbicides and fungicides. nih.gov For instance, enzymes like Acetyl CoA carboxylase (ACCase) and 4-hydroxyphenylpyruvate dioxygenase (HPPD) are targets for commercial herbicides, and inhibitors of these enzymes have also shown potent fungicidal activity. nih.govnih.gov This dual-activity potential makes scaffolds like dichloropyrimidine particularly interesting for agrochemical discovery programs, as they can be used to generate inhibitors for these shared biological pathways. The synthesis of 4,6-dichloro-2-methyl-5-nitropyrimidine, a related intermediate, further underscores the importance of these building blocks in accessing diverse chemical space for screening purposes. researchgate.netasianpubs.orgepa.gov
| Agrochemical | Type | Core Structure Relevance | Reference |
|---|---|---|---|
| Pirimiphos-methyl | Insecticide / Acaricide | Contains a substituted diaminopyrimidine ring. | chemicalbook.comchemicalbook.com |
| Kresoxim-methyl | Fungicide | While not a pyrimidine, it is listed as a related compound, suggesting shared synthetic precursors or screening libraries. | chemicalbook.com |
| Fenclorim | Herbicide Safener | A dichloropyrimidine derivative. | chemicalbook.com |
Utility in Materials Science Research (e.g., polymers, coatings)
While the primary applications of 4,6-dichloro-2-methylpyrimidine derivatives are in life sciences, their chemical properties suggest potential utility in materials science. The development of functional polymers and coatings often relies on the incorporation of specific chemical moieties to impart desired properties such as thermal stability, conductivity, hydrophobicity, or biological resistance.
The two reactive chlorine atoms on the pyrimidine ring make it a suitable candidate for use as a cross-linking agent or as a monomer in polycondensation reactions. By reacting the dichloropyrimidine with di-nucleophiles (e.g., diamines or diols), it could be incorporated into a polymer backbone. Such polymers could exhibit enhanced thermal stability due to the aromatic, nitrogen-rich heterocyclic core.
Alternatively, the pyrimidine unit could be grafted onto existing polymer surfaces. This surface modification could be used to alter the properties of a material, for example, by creating a bioactive coating for medical devices to prevent fouling or by modifying the refractive index of an optical polymer. While specific research on incorporating 4,6-dichloro-2-methylpyrimidin-5-ol or its direct derivatives into polymers and coatings is not widely published, the principles of polymer chemistry and the known reactivity of the scaffold suggest these are plausible areas for future investigation. The development of so-called "smart polymers" that respond to external stimuli is a growing field, and the incorporation of functional heterocyclic units is a key strategy in their design. youtube.com
Table of Mentioned Chemical Compounds
| Compound Name | CAS Number | Molecular Formula |
|---|---|---|
| This compound | Not Available | C₅H₄Cl₂N₂O |
| 4,6-Dichloro-2-methylpyrimidine | 1780-26-3 | C₅H₄Cl₂N₂ |
| 5-Amino-4,6-dichloro-2-methylpyrimidine | 39906-04-2 | C₅H₅Cl₂N₃ |
| Dasatinib | 302962-49-8 | C₂₂H₂₆ClN₇O₂S |
| Moxonidine | 75438-57-2 | C₉H₁₂ClN₅O |
| Pyrimido[4,5-d]pyrimidine | 254-61-5 | C₆H₄N₄ |
| Thiazolo[5,4-d]pyrimidine | 273-89-2 | C₅H₃N₃S |
| 4,6-dichloro-5-formylpyrimidine | 55269-14-2 | C₅H₂Cl₂N₂O |
| Kresoxim-methyl | 143390-89-0 | C₁₈H₁₉NO₄ |
| Pirimiphos-methyl | 29232-93-7 | C₁₁H₂₀N₃O₃PS |
| Fenclorim | 3740-92-9 | C₁₀H₆Cl₂N₂ |
| 4,6-dihydroxy-2-methylpyrimidine (B75791) | 40497-30-1 | C₅H₆N₂O₂ |
| 4,6-dichloro-2-methyl-5-nitropyrimidine | 65893-90-5 | C₅H₃Cl₂N₃O₂ |
Q & A
Basic Research Questions
Q. What spectroscopic and crystallographic methods are most effective for characterizing 4,6-dichloro-2-methylpyrimidin-5-ol?
- Methodological Answer :
- Single-crystal X-ray diffraction is optimal for resolving molecular planarity and intermolecular interactions. For example, deviations in substituent positions (e.g., methoxy groups) can be quantified with an r.m.s. deviation of <0.02 Å .
- NMR spectroscopy (¹H/¹³C) identifies substituent effects, particularly deshielding of protons near electronegative groups (Cl, O). Use deuterated DMSO or CDCl₃ for solubility .
- HPLC-MS with reverse-phase C18 columns (acetonitrile/water + 0.1% formic acid) confirms purity (>98%) and detects degradation products .
Q. What are the recommended storage conditions to maintain compound stability?
- Methodological Answer :
- Store under inert gas (argon) at 2–8°C in amber glass vials to prevent photodegradation.
- Avoid contact with moisture or strong bases, as hydrolysis of the chloro and hydroxyl groups may occur, altering reactivity .
Q. How can solubility challenges in aqueous and organic solvents be addressed during experimental design?
- Methodological Answer :
- Use polar aprotic solvents (DMF, DMSO) for reactions requiring solubility. For aqueous systems, employ co-solvents like ethanol (≤20% v/v) or surfactants (e.g., Tween-80) .
- Solubility in hexane or ether is negligible (<0.1 mg/mL), requiring derivatization (e.g., acetylation of the hydroxyl group) for lipophilic media .
II. Advanced Methodological Challenges
Q. How can regioselective substitution at the 4- and 6-chloro positions be achieved?
- Methodological Answer :
- Stepwise substitution : Use Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) at the 4-position first, leveraging steric hindrance from the 2-methyl group. The 6-position reacts preferentially in SNAr conditions (e.g., K₂CO₃/DMF, 80°C) .
- Contradiction Note : Conflicting reactivity data may arise from solvent polarity—validate with DFT calculations (e.g., Mulliken charges on Cl atoms) .
Q. What strategies mitigate decomposition during high-temperature reactions?
- Methodological Answer :
- Microwave-assisted synthesis reduces reaction time (e.g., 10 min at 120°C vs. 6h conventional heating), minimizing thermal degradation .
- Add radical inhibitors (e.g., BHT) in chlorination steps to suppress unwanted C-Cl bond cleavage .
Q. How can structural modifications enhance biological activity while retaining core stability?
- Methodological Answer :
- Bioisosteric replacement : Replace the 5-hydroxyl group with a fluorine atom to improve metabolic stability without sacrificing hydrogen-bonding capacity .
- Derivative libraries : Synthesize 5-alkyl ethers (e.g., methyl, benzyl) to assess antimicrobial SAR. Test against Gram-positive bacteria (MIC ≤2 µg/mL) .
III. Data Contradiction Analysis
Q. How to resolve discrepancies in reported reaction yields for nucleophilic substitutions?
- Methodological Answer :
- Variable control : Trace moisture (≥0.1% H₂O) in DMF reduces yields by 30–40%. Use molecular sieves or rigorous solvent drying .
- Catalyst screening : Compare Pd(OAc)₂ vs. XPhos-Pd-G3 for coupling reactions—unoptimized catalysts may explain yield inconsistencies .
Q. Why do crystallographic data sometimes conflict with computational models?
- Methodological Answer :
- Thermal motion artifacts : Low-temperature (100 K) X-ray data may underestimate bond-length variations. Recalculate using room-temperature SC-XRD or neutron diffraction .
- DFT functional selection : B3LYP/6-311++G(d,p) overestimates planarity; opt for M06-2X with dispersion corrections for accurate π-stacking predictions .
IV. Experimental Design Tables
| Parameter | Optimized Conditions | Key References |
|---|---|---|
| Chlorination Efficiency | PCl₅, 110°C, 2h (95% yield) | |
| Suzuki Coupling | Pd(dppf)Cl₂, K₂CO₃, DMF/H₂O, 80°C | |
| Stability Half-life | >6 months (2–8°C, argon) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
